molecular formula C10H10ClNO3 B1333570 N-(2-Chloro-acetyl)-4-methoxy-benzamide CAS No. 57764-60-0

N-(2-Chloro-acetyl)-4-methoxy-benzamide

Cat. No.: B1333570
CAS No.: 57764-60-0
M. Wt: 227.64 g/mol
InChI Key: UOKWEUUCADMNPK-UHFFFAOYSA-N
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Description

N-(2-Chloro-acetyl)-4-methoxy-benzamide is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the werner (wrn) helicase , a protein involved in DNA repair and replication. This suggests that N-(2-chloroacetyl)-4-methoxybenzamide may also target proteins involved in DNA processes.

Mode of Action

It’s known that similar compounds can undergo thioether macrocyclization . This process involves the formation of a macrocycle, a large cyclic molecule, through a reaction with cysteine residues in peptides . This could potentially alter the structure and function of target proteins, leading to changes in their activity.

Biochemical Pathways

Disruption of these pathways could lead to genomic instability, a hallmark of cancer .

Pharmacokinetics

The compound’s potential for macrocyclization could influence its bioavailability and stability in the body.

Result of Action

If the compound does indeed target proteins involved in dna processes, its action could lead to dna damage and genomic instability . This could potentially inhibit the growth of cancer cells.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s macrocyclization process and, consequently, its mode of action.

Properties

IUPAC Name

N-(2-chloroacetyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-15-8-4-2-7(3-5-8)10(14)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKWEUUCADMNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368631
Record name N-(2-Chloro-acetyl)-4-methoxy-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57764-60-0
Record name N-(2-Chloro-acetyl)-4-methoxy-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloroacetyl)-4-methoxybenzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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